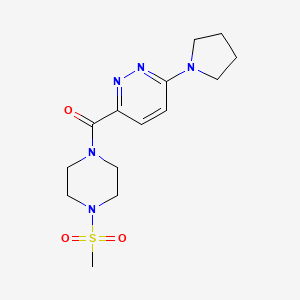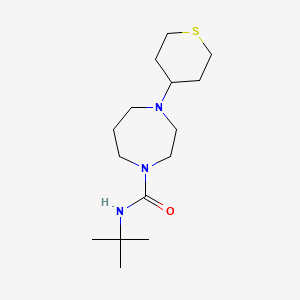![molecular formula C19H17FN2O3 B2651828 4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-68-0](/img/structure/B2651828.png)
4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolines and benzamides are both important structures in medicinal chemistry . Quinolines are aromatic compounds that have been found in many synthetic drug molecules and have a wide range of biological activities . Benzamides are a type of amide that have a benzene ring attached to an amide group. They also have diverse biological activities and are used in the synthesis of a variety of pharmaceuticals .
Synthesis Analysis
The synthesis of quinoline and benzamide derivatives can involve various methods depending on the specific structures and functional groups present . For example, the synthesis of quinoline derivatives often involves the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis . The synthesis of benzamide derivatives typically involves the reaction of a benzoyl chloride with an amine .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused to a pyridine ring . Benzamide consists of a benzene ring attached to an amide group . The specific structure of “4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” would include these components along with a fluoro group at the 4-position of the benzene ring, a methoxy group at the 7-position of the quinoline, and an ethyl group attached to the nitrogen of the amide.Chemical Reactions Analysis
The chemical reactions of quinoline and benzamide derivatives can vary widely depending on the specific structures and functional groups present . Quinolines can undergo electrophilic substitution reactions similar to benzene . Benzamides can participate in various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. In general, quinolines are crystalline and colorless . The presence of the fluoro, methoxy, and ethyl groups could affect properties such as solubility, melting point, and reactivity.Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug Metabolism
The study of related compounds often involves examining their metabolism, disposition, and pharmacokinetics within the human body. For example, the metabolism and disposition of a specific γ-Aminobutyric Acid Type A Receptor Partial Agonist were elucidated in humans, highlighting the pathways through which similar complex molecules are metabolized and their potential applications in designing drugs with specific target site activities (Shaffer et al., 2008).
Phototoxicity Studies
Research into the phototoxic effects of fluoroquinolones, such as moxifloxacin, provides insight into the safety profile of related compounds. Studies on phototoxicity help in understanding how structural modifications, like the introduction of a methoxy group, can influence the phototoxic potential of a compound, thus guiding the development of safer medications (Man et al., 1999).
Diagnostic Applications
Compounds with specific binding affinities, such as sigma receptors in the case of certain benzamides, are studied for their potential in diagnostic imaging, like scintigraphy for identifying breast cancer or melanoma metastases. This reflects the application of chemical entities in developing diagnostic tools based on their selective tissue or receptor binding characteristics (Caveliers et al., 2002; Maffioli et al., 1994).
Antibiotic Resistance Studies
Research into the mechanisms of action and resistance of fluoroquinolone antibiotics provides a foundation for designing novel compounds that can overcome resistance. Studies on compounds like levofloxacin and their resistance mechanisms in pathogens such as Escherichia coli highlight the importance of structural modifications to enhance efficacy and reduce resistance (Miura et al., 2008).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” would depend on its specific structure and properties. In general, handling of chemical substances should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .
Zukünftige Richtungen
The future directions for research on “4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could involve further studies to elucidate its physical and chemical properties, synthesis methods, biological activities, and potential applications. Given the wide range of biological activities exhibited by quinoline and benzamide derivatives, this compound could potentially be of interest in the field of medicinal chemistry .
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-25-16-7-4-13-10-14(19(24)22-17(13)11-16)8-9-21-18(23)12-2-5-15(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDVWWBMKJGQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2651745.png)
![2-O-Tert-butyl 3-O-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2651746.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2651747.png)
![N-(2-chlorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2651751.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2651752.png)


![3-amino-N-(thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2651755.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2651759.png)
![4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2651760.png)


![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2651767.png)